molecular formula C15H18N4O2S2 B13356857 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356857
M. Wt: 350.5 g/mol
InChI Key: BOZOJPMKUCOMSH-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of a 3,5-dimethoxyphenyl hydrazine with a propylsulfanyl-substituted acyl chloride, followed by cyclization with a thiadiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the triazole or thiadiazole rings, although these are typically more resistant to reduction.

    Substitution: The aromatic ring and the sulfur atom may participate in substitution reactions, such as nucleophilic aromatic substitution or thiol-alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides for thiol-alkylation or nucleophiles for aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or sulfur atom.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs due to their ability to interact with various biological targets.

Medicine

In medicine, the compound might be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, such compounds could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Properties

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O2S2/c1-4-5-22-9-13-16-17-15-19(13)18-14(23-15)10-6-11(20-2)8-12(7-10)21-3/h6-8H,4-5,9H2,1-3H3

InChI Key

BOZOJPMKUCOMSH-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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